molecular formula C6H11ClO2 B15302632 4-(Chloromethyl)oxan-4-ol

4-(Chloromethyl)oxan-4-ol

Cat. No.: B15302632
M. Wt: 150.60 g/mol
InChI Key: OUHKFXVGQOYKIY-UHFFFAOYSA-N
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Description

4-(Chloromethyl)oxan-4-ol is an organic compound with the molecular formula C6H11ClO2 It is a derivative of oxane, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)oxan-4-ol can be achieved through several methods. One common approach involves the chlorination of oxan-4-ol. This reaction typically uses reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloromethyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)oxan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted oxanes.

    Oxidation: Formation of oxan-4-one or oxan-4-al.

    Reduction: Formation of oxan-4-ol.

Scientific Research Applications

4-(Chloromethyl)oxan-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)oxan-4-ol involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)oxan-4-ol is unique due to the presence of both a chloromethyl and a hydroxyl group. This combination allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

4-(chloromethyl)oxan-4-ol

InChI

InChI=1S/C6H11ClO2/c7-5-6(8)1-3-9-4-2-6/h8H,1-5H2

InChI Key

OUHKFXVGQOYKIY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CCl)O

Origin of Product

United States

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